molecular formula C3H7S+ B14488782 Propylidenesulfanium CAS No. 64840-97-7

Propylidenesulfanium

Cat. No.: B14488782
CAS No.: 64840-97-7
M. Wt: 75.16 g/mol
InChI Key: UXBLKIPIXRLLBH-UHFFFAOYSA-O
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Description

Propylidenesulfanium is a chemical compound characterized by the presence of a sulfur atom bonded to three organic substituents. This compound falls under the category of sulfonium ions, which are positively charged organosulfur compounds. The general formula for sulfonium ions is [R3S]+X–, where R represents organic substituents and X is a non-coordinated counter anion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of propylidenesulfanium typically involves the reaction of a sulfur-containing compound with organic halides. One common method is the alkylation of thioethers with alkyl halides under basic conditions. The reaction proceeds as follows:

RSR+RX[RSRR]+XR-S-R' + R''-X \rightarrow [R-S-R'-R'']^+X^- R−S−R′+R′′−X→[R−S−R′−R′′]+X−

where R, R’, and R’’ are organic groups, and X is a halide ion .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propylidenesulfanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propylidenesulfanium has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: Studied for its potential role in biological systems and enzymatic reactions.

    Medicine: Investigated for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of propylidenesulfanium involves its interaction with molecular targets through its positively charged sulfur atom. This interaction can lead to the formation of stable complexes with nucleophilic sites on biomolecules, affecting their function. The compound may also participate in redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propylidenesulfanium is unique due to its specific alkyl substituents, which can influence its reactivity and interaction with other molecules. The presence of propyl groups may enhance its solubility in organic solvents and affect its steric properties, making it suitable for specific applications in synthesis and research .

Properties

CAS No.

64840-97-7

Molecular Formula

C3H7S+

Molecular Weight

75.16 g/mol

IUPAC Name

propylidenesulfanium

InChI

InChI=1S/C3H6S/c1-2-3-4/h3H,2H2,1H3/p+1

InChI Key

UXBLKIPIXRLLBH-UHFFFAOYSA-O

Canonical SMILES

CCC=[SH+]

Origin of Product

United States

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